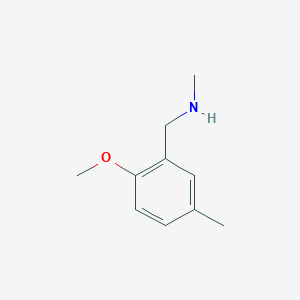

N-(2-Methoxy-5-methylbenzyl)-N-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-5-10(12-3)9(6-8)7-11-2/h4-6,11H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPRRNIFQCPZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Characterization:

Primary Screening: The initial step involves assessing the compound's binding affinity for the primary target, the 5-HT2A receptor, typically through radioligand displacement assays.

Selectivity Profiling: The compound would then be screened against a broad panel of other receptors to determine its selectivity. This is crucial, as off-target activity can lead to undesirable side effects. Key receptors in this panel would include other serotonin (B10506) subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C), as well as dopaminergic, adrenergic, and histaminergic receptors. psilosybiini.infonih.gov Studies on related NBOMe compounds have shown that while they are highly potent at 5-HT2A receptors, they can also interact with adrenergic α1 and histamine (B1213489) H1 receptors. psilosybiini.infonih.gov

Functional Assays: Once binding affinity is established, functional assays are performed to classify the compound's activity. Techniques like calcium mobilization or phosphoinositide hydrolysis assays are used to determine if the compound is an agonist, antagonist, or partial agonist, and to quantify its potency (EC50) and efficacy (Emax). acs.orgresearchgate.net

In Vivo Pharmacological Assessment:

Behavioral Models: Compounds that show a promising in vitro profile would advance to in vivo testing in animal models. For 5-HT2A agonists, a primary behavioral assay is the head-twitch response (HTR) in mice or wet-dog shakes (WDS) in rats. acs.orgresearchgate.net These behaviors are considered a proxy for the hallucinogenic potential of a compound and are mediated by 5-HT2A receptor activation.

Pharmacokinetic Studies: Preliminary studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) would be conducted to understand its bioavailability and stability in a biological system.

Lead Optimization:based on the Data from These Initial Studies, the Structure of N 2 Methoxy 5 Methylbenzyl N Methylamine Could Be Systematically Modified to Optimize Its Properties. for Example, Chemists Might Alter the Substitution Pattern on the Benzyl Ring or the Core Amine Structure to Improve Selectivity Against the 5 Ht2b Receptor, As Prolonged Activation of This Subtype Has Been Associated with Cardiac Valvulopathy.nih.govthis Iterative Process of Design, Synthesis, and Testing is Central to Refining a Hit Compound into a Viable Preclinical Candidate.

Molecular Pharmacology and Receptor Interactions of N 2 Methoxy 5 Methylbenzyl N Methylamine

Serotonin (B10506) Receptor System Modulation

The serotonin (5-HT) system is a key modulator of a vast array of physiological and psychological processes. Compounds structurally similar to N-(2-Methoxy-5-methylbenzyl)-N-methylamine, particularly N-benzylphenethylamines, are known to interact significantly with various 5-HT receptor subtypes.

5-HT2A Receptor Agonism and Antagonism by Related Chemical Series

N-benzyl substitution of phenethylamines, a class of compounds structurally related to this compound, has been shown to dramatically increase both binding affinity and functional activity at the 5-HT2A receptor. nih.govnih.gov Specifically, the N-(2-methoxy)benzyl substitution is a key feature that enhances this activity. nih.gov Research on a series of N-benzyl phenethylamines revealed that many of these compounds exhibit high affinity for the 5-HT2A receptor, with some demonstrating subnanomolar binding affinities. nih.govnih.gov

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |

|---|---|---|---|---|

| 1b | 0.43 | 1.8 | 0.074 | 31 |

| 5b | 0.32 | 1.0 | 0.22 | 19 |

| 6b | 0.37 | 37 | 0.44 | >10,000 |

| 8b | 0.29 | 1.3 | 0.14 | 1.8 |

Interactions with Other 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C, 5-HT3)

While the primary focus of research on N-benzylphenethylamines has been on the 5-HT2A receptor, these compounds also interact with other 5-HT receptor subtypes. Generally, phenethylamines are selective for the 5-HT2 receptor subtypes but often lack selectivity between the individual subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.gov

N-benzyltryptamines, another related class of compounds, have been shown to have high affinity for the 5-HT2 family of receptors. nih.gov In functional assays, many of these compounds were found to be full agonists at the 5-HT2C receptor, while displaying lower efficacy at the 5-HT2A subtype. nih.gov Some N-benzyltryptamines even showed a preference for activating the 5-HT2C receptor at nanomolar concentrations. nih.gov

Regarding other 5-HT receptors, studies on N-benzylated tryptamine (B22526) analogs showed that they also possess affinity for the 5-HT1A and 5-HT6 receptors. researchgate.net The interaction of N-benzylphenethylamines with the 5-HT2B receptor is of particular interest, as prolonged activation of this receptor has been associated with adverse cardiovascular effects. nih.gov Research indicates that while some N-benzylphenethylamines bind to 5-HT2B receptors, their affinity and efficacy are generally lower compared to their activity at 5-HT2A and 5-HT2C receptors. nih.gov Information regarding interactions with the 5-HT3 receptor for this chemical class is less prevalent in the reviewed literature.

Functional Selectivity at Serotonin Receptors by Structural Analogs

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon has been observed in structural analogs of this compound.

In a comprehensive study of N-benzyl phenethylamines, it was found that while most compounds exhibited low to moderate selectivity for the 5-HT2A receptor in binding assays, the selectivity was generally higher in functional assays. nih.govnih.gov For example, one compound, 1b, was found to be over 400-fold more selective for the 5-HT2A receptor in a functional assay. nih.govnih.gov Another compound, 6b, demonstrated an impressive 100-fold selectivity for the 5-HT2A receptor in binding assays. nih.govnih.gov

The substitution pattern on the N-benzyl group plays a crucial role in determining functional selectivity. For instance, N-(2-hydroxybenzyl) substituted compounds generally showed the highest functional activity at the 5-HT2A receptor with moderate to good selectivity. nih.gov In contrast, N-benzyltryptamines have been identified as potent 5-HT2C receptor agonists, with many acting as full agonists at this subtype while having lower efficacy at the 5-HT2A receptor. nih.gov This highlights how subtle structural modifications can significantly alter the functional profile of these compounds at different serotonin receptor subtypes.

Intracellular Signaling Pathway Activation (e.g., Gq/G11, Adenylate Cyclase/cAMP Mobilization)

The 5-HT2A receptor, a primary target for N-benzylphenethylamine analogs, is known to couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). nih.govresearchgate.net This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). mdpi.com Functional assays for 5-HT2A receptor activation by these compounds often measure the accumulation of inositol phosphates or the mobilization of intracellular calcium. nih.govnih.govacs.org

The Gq/G11-mediated signaling pathway is critical for the effects of 5-HT2A receptor agonists. nih.gov Studies have shown that the phosphorylation of Gα11 protein can contribute to the agonist-induced desensitization of 5-HT2A receptor signaling. nih.gov While the primary signaling pathway for 5-HT2A receptors is through Gq/G11, they can also modulate other signaling cascades. For instance, 5-HT2A receptor activation has been linked to the PKA/CREB signaling pathway. mdpi.com There is less evidence in the reviewed literature for direct and significant modulation of the adenylate cyclase/cAMP pathway by these compounds through 5-HT2 receptors, which are primarily Gq/G11-coupled.

Interactions with Other Identified Pharmacological Targets

Beyond the serotonin system, certain structural analogs of this compound have been investigated for their effects on other enzyme systems.

Phosphodiesterase (PDE) Isoform Modulation (e.g., PDE4D)

Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). acs.org The PDE4 family, and specifically the PDE4D isoform, is highly expressed in the brain and plays a role in cognitive processes. nih.gov

While direct studies on this compound and PDE modulation are not available, research on other compounds containing a 3-cyclopentyloxy-4-methoxybenzyl group has shown potent and selective inhibition of PDE4. acs.org For example, a series of 8-substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (B10781893) were identified as highly potent and selective PDE4 inhibitors. acs.org The potency and selectivity for different PDE4 subtypes (A, B, C, and D) were found to be dependent on the specific substitutions. acs.org Given the structural similarities, particularly the methoxybenzyl moiety, it is plausible that this compound or its analogs could also interact with PDE isoforms, although this remains to be experimentally verified.

| PDE4 Subtype | Ki (nM) |

|---|---|

| PDE4A | 1190 |

| PDE4B | >1000 |

| PDE4D2 | 1840 |

| PDE4D3 | 33.4 |

| PDE4D5 | 19.4 |

Unable to Generate Article Due to Lack of Scientific Data

Extensive research has been conducted to gather information on the chemical compound "this compound" in relation to its molecular pharmacology and receptor interactions, as per the specified outline. Unfortunately, a thorough search of scientific literature and databases has revealed no available studies or data on the interaction of this specific compound with the Epidermal Growth Factor Receptor (EGFR), Nicotinic Acetylcholine Receptor (nAChR) subtypes, or the purinergic system.

The requested article structure is highly specific, focusing on:

Mechanisms of Action at the Molecular Level

Allosteric Modulation and Orthosteric Binding Mechanisms

Without any foundational research on the effects of this compound on these biological targets, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of content for these sections would require speculation and would not be based on factual, verifiable scientific findings.

Therefore, in the interest of maintaining scientific integrity and accuracy, the requested article cannot be produced. Further research into this specific compound would be necessary before a comprehensive pharmacological profile could be detailed.

Structure Activity Relationship Sar and Rational Ligand Design for N 2 Methoxy 5 Methylbenzyl N Methylamine Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-(2-Methoxy-5-methylbenzyl)-N-methylamine analogs is intricately linked to specific structural features. Modifications to the benzyl (B1604629) moiety, the nitrogen substitution pattern, and the stereochemistry of the molecule can all have profound effects on receptor affinity and functional activity.

Substituents on the benzyl portion of the molecule play a pivotal role in modulating the pharmacological profile of these compounds. The position and nature of these substituents can significantly influence how the ligand interacts with its biological target.

The presence of a methoxy (B1213986) group at the 2-position of the benzyl ring is a key feature for high affinity at certain receptors. For instance, in a series of N-benzyl phenethylamines, N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity for the 5-HT2A receptor. nih.gov This highlights the importance of this specific substitution for potent receptor interaction.

The introduction of other substituents, such as methyl groups or halogens, can further refine the activity. For example, in a study of N-benzyl-2-methoxybenzamides as herbicides, the introduction of a fluorine or methyl group at the 3- or 4-position of the benzyl-benzene ring was found to be beneficial for their activity. nih.gov While this is in a different biological context, it underscores the principle that additional substitutions on the benzyl ring can enhance biological effects.

The following table summarizes the influence of benzyl moiety substituents on the activity of related compound series:

| Substituent Position | Substituent Type | Effect on Activity | Reference Compound Class |

| 2-position | Methoxy | Significantly improves binding affinity and functional activity | N-benzyl phenethylamines |

| 3- or 4-position | Fluorine or Methyl | Beneficial for activity | N-benzyl-2-methoxybenzamides |

The pattern of substitution on the nitrogen atom is another critical determinant of the biological activity of these analogs. Historically, N-alkylation of phenethylamines with simple substituents like methyl or ethyl groups led to a significant decrease in activity. nih.gov However, the discovery that N-benzyl substitution, particularly with a 2-methoxybenzyl group, could dramatically enhance affinity and potency represented a significant breakthrough. nih.gov

This enhancement is not universal across all N-benzyl substitutions. For instance, compounds with an N-(2-hydroxybenzyl) group generally showed the highest activity at the 5-HT2A receptor, often with good selectivity, when compared to their N-(2-methoxybenzyl) counterparts which were less active and selective. nih.gov This suggests that a hydrogen bond-donating group at the 2-position of the N-benzyl ring can be more favorable for activity than a methoxy group.

Further modifications to the N-benzyl moiety, such as the use of N-(2,3-methylenedioxybenzyl) groups, have also been explored, leading to compounds with varying levels of activity and selectivity. nih.gov The data indicates that the electronic and steric properties of the N-substituent are crucial for optimizing receptor interaction.

The table below illustrates the impact of different N-substitution patterns on 5-HT2A receptor activity:

| N-Substituent | Relative Activity | Selectivity |

| Methyl, Ethyl, Propyl | Significantly diminished | Not specified |

| N-(2-methoxybenzyl) | Improved affinity and potency | Less selective |

| N-(2-hydroxybenzyl) | Generally highest activity | Moderate to good |

| N-(2,3-methylenedioxybenzyl) | Variable activity and selectivity | Variable |

Stereochemistry can have a profound impact on the biological activity of chiral molecules, and this compound analogs are no exception. The three-dimensional arrangement of atoms can dictate how a ligand fits into the binding pocket of a receptor, influencing both its affinity and its functional effect.

While specific stereochemical studies on this compound itself are not detailed in the provided context, the principle is well-established in related classes of compounds. For instance, in a series of potent dopamine (B1211576) D3 receptor ligands, the enantiomers of the most potent racemic compound exhibited differential activity. The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights that even subtle changes in the spatial orientation of functional groups can lead to significant differences in biological activity.

The synthesis of enantiomerically pure compounds is therefore a critical step in SAR studies to fully characterize the pharmacological profile and to identify the eutomer, which is the more potent enantiomer.

Strategies for Medicinal Chemistry Optimization

The insights gained from SAR studies provide a roadmap for the medicinal chemistry optimization of this compound analogs. These strategies aim to enhance desired properties such as potency, selectivity, and metabolic stability while minimizing off-target effects.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a different, often isosteric, framework while retaining the key pharmacophoric features. chemrxiv.org This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

For example, a scaffold hopping approach starting from N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.govresearchgate.net This demonstrates how the fundamental N-benzylaniline scaffold can be transformed into a completely different heterocyclic system while maintaining and even enhancing biological activity in a different therapeutic area.

Another example can be seen in the development of kinase inhibitors, where replacing a quinazoline (B50416) ring with a quinoline (B57606) ring, a heteroatom replacement strategy, led to the successful development of a new drug. This highlights the potential of subtle changes in the core scaffold to yield significant improvements in drug-like properties.

Systematic derivatization and the generation of analogs are fundamental to exploring the SAR of a lead compound. This involves making targeted modifications to different parts of the molecule and assessing the impact on biological activity.

For this compound, this could involve:

Modification of the Benzyl Ring: Introducing a variety of substituents at different positions to probe the electronic and steric requirements of the receptor binding pocket.

Alteration of the N-Substituents: Exploring a range of alkyl and aryl groups on the nitrogen atom to optimize interactions with the receptor.

Modification of the Amine Linker: Varying the length and rigidity of the chain connecting the benzyl and amine moieties.

An example of this approach is the synthesis of a series of 48 N-benzyl phenethylamines with structural variations in both the phenethylamine (B48288) and N-benzyl parts of the molecule to determine the effects on receptor binding affinity and functional activity. nih.gov This systematic approach allows for a detailed mapping of the SAR and the identification of key structural features for activity.

Computational Design of Novel Ligands and Virtual Screening

The rational design of novel analogs of this compound is significantly accelerated by modern computational chemistry techniques. These in silico methods allow for the efficient exploration of chemical space, prioritization of synthetic targets, and generation of hypotheses regarding ligand-receptor interactions. The core of this approach lies in leveraging knowledge of the target's structure (structure-based design) or the characteristics of known active molecules (ligand-based design) to predict the biological activity of novel compounds before they are synthesized.

Ligand-Based and Structure-Based Approaches

Computational ligand design for this compound analogs generally follows two primary strategies:

Ligand-Based Virtual Screening (LBVS): This approach is employed when the three-dimensional structure of the biological target is unknown or poorly characterized. nih.gov It relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBVS. nih.govnih.gov A pharmacophore model, for instance, defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific receptor. nih.govacs.org

Structure-Based Virtual Screening (SBVS): When a high-resolution 3D structure of the target receptor—often a G protein-coupled receptor (GPCR) for this class of compounds—is available, either through experimental methods like X-ray crystallography or computational methods like homology modeling, SBVS becomes a powerful tool. nih.govdiva-portal.org The central technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the receptor's binding site. mdpi.combeilstein-journals.org This allows for the screening of vast virtual libraries containing millions of compounds to identify those that are most likely to bind to the target. nih.govnih.gov

Pharmacophore Modeling and Screening

For analogs related to this compound, which often target aminergic GPCRs like serotonin (B10506) receptors, pharmacophore models are invaluable. nih.gov A hypothetical pharmacophore model can be generated based on the alignment of known active compounds.

Key features of a pharmacophore for this series might include:

A positive ionizable (PI) feature corresponding to the protonated secondary amine.

An aromatic ring (AR) feature from the methoxy-methylbenzyl group.

A hydrogen bond acceptor (HBA) feature from the methoxy group's oxygen atom.

A hydrophobic (HYD) feature associated with the methyl group on the phenyl ring.

Once a pharmacophore model is validated, it can be used as a 3D query to rapidly screen large chemical databases. Compounds that match the pharmacophore's features in the correct spatial arrangement are selected as "hits" for further investigation.

Table 1: Hypothetical Pharmacophore-Based Virtual Screening Hits for a Target Receptor This table is for illustrative purposes and does not represent actual experimental data.

| Compound ID | Fit Score | Molecular Weight | Predicted LogP |

|---|---|---|---|

| ZINC12345678 | 4.85 | 310.4 | 3.2 |

| ZINC98765432 | 4.72 | 295.3 | 2.9 |

| ZINC11223344 | 4.61 | 325.5 | 3.5 |

| ZINC55667788 | 4.55 | 301.2 | 3.1 |

Molecular Docking and Binding Pose Analysis

Molecular docking simulations are used to refine the hits from virtual screening or to directly screen libraries against a target's 3D structure. nih.govresearchgate.netekb.eg For a target like a serotonin receptor, a homology model might be constructed if an experimental structure is unavailable. plos.org The this compound scaffold would be docked into the putative binding pocket.

The docking process involves two main steps:

Sampling: Generating a large number of possible orientations and conformations (poses) of the ligand within the binding site. diva-portal.org

Scoring: Estimating the binding affinity for each pose using a scoring function, which calculates a score or binding energy based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. beilstein-journals.org

Analysis of the top-scoring poses can reveal key interactions between the ligand and specific amino acid residues in the binding pocket. For instance, the protonated amine might form an ionic bond with an aspartate residue (a common interaction in aminergic receptors), while the methoxybenzyl ring could engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine or tryptophan.

Table 2: Example Molecular Docking Results for this compound Analogs This table is for illustrative purposes and does not represent actual experimental data.

| Analog | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 1 | Parent Compound | -8.5 | Asp115, Phe340, Trp336 |

| Analog 2 | 5-methyl -> 5-ethyl | -8.9 | Asp115, Phe340, Trp336, Val116 |

| Analog 3 | 2-methoxy -> 2-ethoxy | -8.2 | Asp115, Phe340, Ser159 |

| Analog 4 | N-methyl -> N-ethyl | -7.9 | Asp115, Phe340 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com In the context of designing this compound analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.govmdpi.comijpsonline.com

These methods involve:

Aligning a set of known active and inactive analogs based on a common scaffold.

Placing the aligned molecules in a 3D grid.

Calculating steric and electrostatic interaction fields at each grid point.

Using statistical methods to build a regression model that correlates variations in these fields with changes in biological activity (e.g., pIC50).

The resulting 3D contour maps from the QSAR model can visually guide drug design by highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that increased steric bulk at the 5-position of the benzyl ring is favorable for activity, while a negative electrostatic potential near the 2-methoxy group is beneficial. These insights allow for the rational design of new analogs with potentially enhanced potency and selectivity.

Advanced Analytical Methodologies for Research on N 2 Methoxy 5 Methylbenzyl N Methylamine

Chromatographic Techniques for Compound Purity and Composition Analysis

Chromatographic methods are indispensable for separating N-(2-Methoxy-5-methylbenzyl)-N-methylamine from starting materials, by-products, and other impurities, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity. lcms.cz The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and differential partitioning with a polar mobile phase. thermofisher.com

For a robust analysis, a C18 column is typically employed, providing excellent separation for a wide range of aromatic compounds. chromatographyonline.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, commonly water with a small percentage of an acid like formic acid or phosphoric acid to ensure the amine is protonated and to improve peak shape. lcms.czsielc.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically around 254 nm. lcms.cz By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Recommended Setting | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high-resolution separation of aromatic amines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent for eluting the compound. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. lcms.cz |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detection | UV at 254 nm | Wavelength for detecting the aromatic chromophore. |

While this compound is an achiral molecule, chiral chromatography is a critical analytical technique in synthetic pathways where chiral precursors are used or where chiral derivatives of the target compound are synthesized. jiangnan.edu.cn Furthermore, it can be used to detect and quantify any potential chiral impurities that may have been formed through side reactions. Chiral separations are most often achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net

For the separation of chiral amines, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and offer broad applicability. nih.gov Crown ether-based CSPs are particularly effective for resolving primary amines due to their ability to form inclusion complexes. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving optimal resolution. researchgate.net

Table 2: Potential Chiral Stationary Phases for Related Chiral Amines

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle of Separation |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Diethylamine | Formation of diastereomeric complexes via hydrogen bonding and π-π interactions. nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Similar to cellulose-based phases, relies on steric and polar interactions. nih.gov |

| Crown Ether (e.g., CROWNPAK CR-I) | Perchloric Acid Solution/Methanol | Host-guest complexation with the protonated amine group. researchgate.net |

Spectroscopic Methods in Research Applications

Spectroscopic techniques are essential for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum, each unique proton environment generates a distinct signal. The aromatic protons will appear as a set of multiplets in the range of δ 6.7-7.2 ppm. The methoxy (B1213986) (O-CH₃) protons will produce a sharp singlet around δ 3.8 ppm. rsc.org The benzylic protons (-CH₂-) adjacent to the nitrogen will also give a singlet, expected around δ 3.5-3.7 ppm. The N-methyl (N-CH₃) protons will appear as a singlet further upfield, typically around δ 2.2-2.5 ppm, and the aromatic methyl (Ar-CH₃) protons will also be a singlet in a similar region, around δ 2.3 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon is expected around δ 55 ppm, while the benzylic and N-methyl carbons would appear in the δ 40-60 ppm range. The aromatic methyl carbon will be observed upfield, around δ 20 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.7 – 7.2 | Multiplet | 3H |

| Methoxy (O-CH₃) | ~3.8 | Singlet | 3H |

| Benzylic (-CH₂-) | ~3.6 | Singlet | 2H |

| N-Methyl (N-CH₃) | ~2.4 | Singlet | 3H |

| Aromatic Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

| Aromatic C-O | ~157 |

| Aromatic C (quaternary) | ~125-140 |

| Aromatic C-H | ~110-130 |

| Benzylic (-CH₂-) | ~58 |

| Methoxy (O-CH₃) | ~55 |

| N-Methyl (N-CH₃) | ~42 |

| Aromatic Methyl (Ar-CH₃) | ~20 |

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound (C₁₀H₁₅NO, MW = 165.23).

Under Electron Ionization (EI) or through tandem MS (MS/MS) experiments, the molecule will fragment in a predictable manner. For N-benzylamines, the most characteristic fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage). libretexts.org This results in the formation of a stable benzyl-type cation. For this compound, this would lead to a prominent peak at m/z 135, corresponding to the [C₉H₁₁O]⁺ cation (the 2-methoxy-5-methylbenzyl cation), which may rearrange to a more stable tropylium (B1234903) ion. whitman.edu Another common fragmentation pathway for amines is the formation of iminium ions. future4200.comnih.gov

Table 5: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 166 | [M+H]⁺ | [C₁₀H₁₆NO]⁺ |

| 165 | [M]⁺• | [C₁₀H₁₅NO]⁺• |

| 135 | [M - CH₂NH]⁺ or [M - CH₃N]⁺ | [C₉H₁₁O]⁺ |

| 121 | [M - C₂H₆N]⁺ | [C₈H₉O]⁺ |

Preclinical and Translational Research Perspectives of N 2 Methoxy 5 Methylbenzyl N Methylamine

Utility as Pharmacological Probes in Receptor and Enzyme Research

The N-(2-methoxybenzyl) structural motif is a key feature of a class of highly potent and selective agonists for the serotonin (B10506) 2A (5-HT2A) receptor. psilosybiini.infomdma.ch This high affinity and selectivity make compounds containing this moiety valuable as pharmacological probes for studying the structure, function, and physiological role of 5-HT2A receptors.

A compound like N-(2-Methoxy-5-methylbenzyl)-N-methylamine, by analogy to its relatives, could be synthesized in a radiolabeled form (e.g., with Carbon-11 or Fluorine-18) to serve as a tracer for Positron Emission Tomography (PET) imaging. nih.gov For instance, [11C]CIMBI-5, a potent and selective 5-HT2A agonist from the N-(2-methoxybenzyl)phenethylamine family, has been developed as a PET radioligand to visualize and quantify 5-HT2A receptors in the brain. nih.govnih.gov Such probes are instrumental in neuroscience research, allowing for the in vivo investigation of receptor density and occupancy in various neuropsychiatric conditions, including depression, schizophrenia, and obsessive-compulsive disorder. nih.govnih.gov

These molecular probes enable researchers to:

Map the distribution and density of 5-HT2A receptors in the central nervous system.

Investigate changes in receptor levels associated with disease states.

Determine the receptor occupancy of potential therapeutic drugs in a clinical setting.

Elucidate the relationship between receptor binding and behavioral outcomes.

Agonist radioligands are particularly valuable as they bind preferentially to the high-affinity functional state of the receptor, which is the state responsible for initiating intracellular signaling. nih.gov This provides a more direct measure of the functionally active receptor population compared to antagonist tracers, which bind to the total receptor pool. nih.gov

Conceptual Role in the Development of New Chemical Entities

The N-(2-methoxybenzyl) group is a powerful pharmacophore in the design of new chemical entities (NCEs) targeting the 5-HT2A receptor. Structure-activity relationship (SAR) studies have consistently shown that adding this group to the nitrogen atom of phenethylamines or tryptamines dramatically increases their binding affinity and functional potency at the 5-HT2A receptor, often by several orders of magnitude compared to the parent compounds. psilosybiini.infomdma.chmdpi.comnih.gov

This enhancement is attributed to specific interactions between the N-(2-methoxybenzyl) moiety and the receptor's binding pocket. researchgate.net Virtual docking studies and site-directed mutagenesis experiments suggest that the N-benzyl portion may interact with specific amino acid residues, such as phenylalanine at position 339 (Phe339), within the transmembrane domain of the 5-HT2A receptor. researchgate.net The ortho-methoxy group on the benzyl (B1604629) ring is also considered crucial for this high-potency interaction. acs.org

The significant impact of this substitution is illustrated by comparing the receptor binding affinities of parent 2,5-dimethoxyphenethylamines (2C-X compounds) with their N-(2-methoxybenzyl) derivatives (NBOMes).

| Compound Name | Structure | 5-HT2A Receptor Binding Affinity (Ki, nM) |

| 2C-I | 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | 67 |

| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 0.6 |

| 2C-C | 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine | 118 |

| 25C-NBOMe | 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 1.1 |

Data sourced from Rickli et al., Neuropharmacology (2015).

This principle makes the N-(2-methoxybenzyl) scaffold a foundational element for designing novel molecules with tailored activity at the 5-HT2A receptor. By modifying other parts of the molecule, such as the core phenethylamine (B48288) or tryptamine (B22526) structure or substitutions on the benzyl ring, medicinal chemists can fine-tune properties like selectivity, efficacy (full vs. partial agonism), and pharmacokinetic profiles to develop potential therapeutics for CNS disorders. nih.gov

Integration into Early-Stage Drug Discovery Pipelines (Non-clinical stages)

A hypothetical compound like this compound would enter an early-stage drug discovery pipeline with a series of standardized non-clinical evaluations to characterize its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.